molecular formula C10H16ClNO3 B3058103 2-(2,6-Dimethoxyphenoxy)ethanamine hydrochloride CAS No. 87780-27-6

2-(2,6-Dimethoxyphenoxy)ethanamine hydrochloride

Cat. No. B3058103
CAS RN: 87780-27-6
M. Wt: 233.69 g/mol
InChI Key: GIOOBTIDHYCEOG-UHFFFAOYSA-N
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Description

2-(2,6-Dimethoxyphenoxy)ethanamine hydrochloride (2-DMEPA-HCl) is a synthetic chemical compound with a variety of applications in scientific research. Developed in the 1980s, 2-DMEPA-HCl has been widely used in the field of neuroscience and pharmacology due to its ability to modulate the activity of the neurotransmitter acetylcholine. This compound is also known to have affinity for other neurotransmitters, including serotonin, dopamine, and norepinephrine, and has been studied for its potential to treat various neurological disorders.

Scientific Research Applications

1. Metabolism and Enzymatic Characterization

A study by Nielsen et al. (2017) explored the metabolism of NBOMe compounds, including 2-(4-iodo-2,5-dimethoxyphenyl)-N-(2methoxybenzyl)ethanamine (25I-NBOMe) and 2-[[2-(4-iodo-2,5dimethoxyphenyl)ethylamino]methyl]phenol (25I-NBOH). They identified the major cytochrome P450 enzymes involved in the metabolism of these compounds, providing insights into their biotransformation processes, including hydroxylation and O-demethylation (Nielsen et al., 2017).

2. Comparative Neuropharmacology

Elmore et al. (2018) conducted a study on the neuropharmacology of NBOMe hallucinogens, including 25I-NBOMe. They assessed the potency of these compounds at inducing serotonin receptor-mediated behaviors in rats. This research contributes to understanding the neurological impact and potential therapeutic applications of such compounds (Elmore et al., 2018).

3. Analytical Characterization for Detection

Poklis et al. (2013) developed a high-performance liquid chromatography tandem mass spectrometry method for the determination of 25I-NBOMe in human serum, indicating its importance in clinical toxicology and forensic science. This method aids in the detection and quantification of the compound in biological samples, which is crucial for both medical diagnosis and legal investigations (Poklis et al., 2013).

4. Oxidation and Biochemical Reactions

Gambarotti and Bjørsvik (2015) investigated the oxidation reactions of methoxy-substituted benzenes, including 2,6-dimethoxyphenol, using peroxy acids. Their study provides insights into the chemical mechanisms and potential applications of these reactions in various fields, such as pharmaceutical synthesis (Gambarotti & Bjørsvik, 2015).

properties

IUPAC Name

2-(2,6-dimethoxyphenoxy)ethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3.ClH/c1-12-8-4-3-5-9(13-2)10(8)14-7-6-11;/h3-5H,6-7,11H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIOOBTIDHYCEOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)OCCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801007788
Record name 2-(2,6-Dimethoxyphenoxy)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801007788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dimethoxyphenoxy)ethanamine hydrochloride

CAS RN

87780-27-6
Record name NSC304899
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304899
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,6-Dimethoxyphenoxy)ethan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801007788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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